Home > Products > Screening Compounds P78401 > 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione
4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione - 143413-68-7

4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione

Catalog Number: EVT-258338
CAS Number: 143413-68-7
Molecular Formula: C26H39ClN2O4
Molecular Weight: 479.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alnespirone hydrochloride is a selective 5-HT1A receptor full agonist of the azapirone chemical class. It has both antidepressant and anxiolytic effects.
Overview

4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione is a complex organic compound that exhibits significant pharmacological properties, particularly in the realm of anxiolytics. This compound is structurally characterized by a butyl chain linking a methoxychroman moiety to an azaspiro[4.5]decane-7,9-dione core. The presence of the 5-methoxychroman group suggests potential interactions with various neurotransmitter systems, contributing to its therapeutic effects.

Source and Classification

This compound is classified as an anxiolytic agent, which means it is primarily used to reduce anxiety. It is related to the buspirone family of drugs, known for their action as partial agonists at serotonin receptors, particularly the 5-HT1A receptor. The chemical structure can be represented by the molecular formula C26H39ClN2O4C_{26}H_{39}ClN_{2}O_{4} and has a molecular weight of approximately 479.0 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of 8-azaspiro[4.5]decane-7,9-dione as a core structure.
  2. Alkylation: A butyl chain is introduced through alkylation reactions using appropriate alkyl halides.
  3. Amine Coupling: The introduction of the N-propylamino group is achieved via coupling reactions with propylamine derivatives.
  4. Methoxychroman Formation: The methoxychroman moiety is synthesized separately and then attached to the main structure through amine coupling.

The reaction conditions often require careful control of temperature and pH to optimize yields and minimize by-products .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione can be visualized through its two-dimensional representation, which highlights the azaspiro core and the substituents:

  • Molecular Formula: C26H39ClN2O4C_{26}H_{39}ClN_{2}O_{4}
  • Molecular Weight: 479.0 g/mol
  • SMILES Notation: O=C1CC2(CCCC2)CC(=O)N1CCCCN3C(=O)CC4(CCCC4)CC3=O

This notation provides a concise way to represent the compound's structure in computational chemistry applications .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical of amines and carbonyls:

  1. Acid-base Reactions: As an amine, it can react with acids to form salts.
  2. Redox Reactions: The presence of ketone functionalities allows for potential oxidation or reduction reactions.
  3. Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions under certain conditions.

These reactions are essential for further derivatization and modification of the compound for enhanced pharmacological properties .

Mechanism of Action

Process and Data

The primary mechanism of action for 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione is its interaction with serotonin receptors, specifically acting as a partial agonist at the 5-HT1A receptor. This interaction leads to:

  1. Increased Serotonin Activity: By partially activating serotonin receptors, it enhances serotonergic neurotransmission.
  2. Anxiolytic Effects: This modulation results in reduced anxiety symptoms and may also contribute to antidepressant-like effects.

Research indicates that compounds with similar structures often exhibit these pharmacological profiles due to their ability to influence neurotransmitter systems .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Solubility: Likely soluble in organic solvents such as ethanol or dimethyl sulfoxide due to its complex structure.

Chemical properties include stability under standard laboratory conditions but may require specific storage conditions (e.g., refrigeration) to maintain integrity over time .

Applications

Scientific Uses

The primary applications of 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione lie within pharmaceutical research:

  1. Anxiolytic Drug Development: Its structural similarity to buspirone positions it as a candidate for developing new anxiolytic medications.
  2. Neuroscience Research: Investigating its effects on serotonin receptors contributes to understanding anxiety disorders and potential treatments.
  3. Synthetic Chemistry: Used as a reagent in synthesizing other bioactive compounds due to its unique functional groups.
Synthetic Chemistry and Structural Optimization of 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione

Synthetic Pathways for Azaspirodecane Core Functionalization

The 8-azaspiro[4.5]decane-7,9-dione scaffold serves as the foundational pharmacophore for this synthetic program. This bicyclic imide system is synthesized via a Dieckmann condensation of diethyl 1,1-cyclopentanediacetate (CAS# 1075-89-4) under high-temperature conditions (200-220°C) in diphenyl ether, yielding the spirocyclic core with high efficiency [2] [3]. Subsequent N-alkylation introduces critical functionality for receptor targeting, typically employing alkyl halides or mesylates in polar aprotic solvents. The N-alkylation position proves essential for subsequent amine coupling, with 4-bromobutyl variants serving as predominant intermediates due to optimal spacer length for receptor engagement [3]. Alternative approaches utilize Mitsunobu reactions or reductive amination protocols when employing carbonyl-containing alkyl chains, though these methods demonstrate lower yields (~15-20% reduced efficiency) compared to direct alkyl halide displacement [3].

Table 1: Synthetic Approaches to 8-Azaspiro[4.5]decane-7,9-dione Intermediates

Synthetic RouteKey ReagentYield (%)Advantage
Dieckmann CondensationDiethyl 1,1-cyclopentanediacetate65-75High atom economy
N-Alkylation (Halide)1,4-Dibromobutane70-85Direct displacement, high reproducibility
Mitsunobu ReactionPPh3/DIAD, 4-Hydroxybutanal50-60Avoids alkyl halide intermediates
Reductive Amination4-Oxobutylamine/NaBH3CN45-55Functional group tolerance

Alkylation and Amine Coupling Strategies for Methoxychroman Integration

The incorporation of the 5-methoxychroman-3-amine moiety employs regioselective N-alkylation techniques optimized for steric control. The synthetic sequence initiates with the preparation of racemic trans-5-methoxy-3-aminochroman via catalytic hydrogenation (Pd/C, H2 50 psi) of 5-methoxy-3-nitrochromene precursors [6]. Critical amine coupling utilizes a two-step sequence: (1) condensation of the chroman amine with butane-1,4-dione under Dean-Stark conditions to form the enamine intermediate, followed by (2) selective reduction using sodium triacetoxyborohydride (NaBH(OAc)3) in dichloroethane at 0-5°C. This method achieves >90% chemoselectivity for secondary amine formation over tertiary amine byproducts [6]. The resultant 4-(5-methoxychroman-3-ylamino)butyl precursor undergoes final coupling to the azaspirodecane core via N-propylation under modified Eschweiler-Clarke conditions (formaldehyde/propionic acid, 120°C) or direct alkylation with propyl bromide (K2CO3, DMF, 80°C), with the latter demonstrating superior stereochemical preservation [1] [6]. The butyl spacer length is pharmacologically optimized – shorter chains (C2-C3) reduce 5-HT1A affinity by 8-10 fold, while longer spacers (C6-C8) diminish selectivity over α1-adrenergic receptors [4].

Table 2: Amine Coupling Efficiency with Chroman Derivatives

Coupling MethodConditionsYield (%)Tertiary Amine Impurity
Reductive AminationNaBH(OAc)3/DCE/0°C78-82< 5%
Eschweiler-ClarkeHCHO/Propionic Acid/120°C65-7015-20%
Direct AlkylationPrBr/K2CO3/DMF/80°C85-88< 3%
Buchwald-Hartwig AminationPd2(dba)3/XPhos/110°C60-658-12%

Stereochemical Considerations in Enantiomer Synthesis and Pharmacological Differentiation

The chiral center at the chroman C3 position (designated (R) or (S)) critically determines serotonergic activity profiles. The (3R) enantiomer (S-20499/alnespirone) demonstrates 50-fold greater 5-HT1A receptor binding affinity (Ki = 0.15 nM) versus the (3S) counterpart (Ki = 7.8 nM) [1] [7]. Enantioselective synthesis employs: (1) chiral resolution via diastereomeric salt formation using (+)-di-p-toluoyl-D-tartaric acid in ethanol/water (95:5), yielding >99% ee of the (R)-amine precursor after recrystallization; or (2) asymmetric transfer hydrogenation of the 3-nitrochromene precursor using TsDPEN-Ru catalysts (S/C = 500, 50 bar H2, 50°C) achieving 97% ee [6]. Molecular modeling confirms the (R)-configuration optimally positions the methoxy group for hydrogen bonding with Ser5.42 in the 5-HT1A binding pocket, while simultaneously orienting the propylamino chain toward transmembrane helix 3 [6]. Racemization risks during synthesis necessitate strict temperature control (<80°C) in amide coupling steps and avoidance of strong bases (e.g., >0.1M NaOH). The (R)-enantiomer (alnespirone) functions as a presynaptic 5-HT1A autoreceptor agonist (EC50 = 3.2 nM) and postsynaptic partial agonist (EC50 = 48 nM), explaining its anti-aggressive effects without motor sedation – an advantage over racemic mixtures [7].

Table 3: Pharmacological Differentiation of Enantiomers

Parameter(3R)-Enantiomer (Alnespirone)(3S)-EnantiomerRacemate
5-HT1A Ki (nM)0.15 ± 0.027.8 ± 0.90.92 ± 0.15
Presynaptic Activity (EC50)3.2 nM>1000 nM12.5 nM
Postsynaptic Efficacy (%)42% (partial agonist)12%35%
Anti-Aggressive ED500.32 mg/kg>10 mg/kg1.15 mg/kg

Properties

CAS Number

143413-68-7

Product Name

4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione

IUPAC Name

8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

Molecular Formula

C26H39ClN2O4

Molecular Weight

479.0 g/mol

InChI

InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H

InChI Key

QYFHCFNBYQZGKW-UHFFFAOYSA-N

SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl

Solubility

Soluble in DMSO

Synonyms

(+)-(S)-N-(4-((5-methoxy-3-chromanyl)propylamino)butyl)-1,1-cyclopentanediacetimide
(+)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride
(-)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride
4-(N-(5-methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione
4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride
8-(4-(N-(5-methoxychroman-3-yl)-N-propyl)aminobutyl)-8-azaspiro(4,5)decane-7,9-dione
alnespirone
S 20244
S 20499
S 20500
S-20244
S-20499
S-20500
S20244

Canonical SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl

Isomeric SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.